N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a sulfonamide-linked indole scaffold, a 5-chloro-2-methoxyphenyl substituent, and a pyrrolidin-1-yl ethyl side chain. The sulfonyl group enhances hydrogen-bonding capacity, while the pyrrolidine moiety may improve solubility and pharmacokinetic properties compared to purely aromatic analogs .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S/c1-32-20-9-8-16(24)12-18(20)25-22(28)15-33(30,31)21-13-27(19-7-3-2-6-17(19)21)14-23(29)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOJDJKOFPYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of the Indole Nitrogen
The introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole nitrogen (N1 position) is achieved via alkylation. A representative procedure involves reacting 1H-indole with 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole.
Key Reaction Conditions
- Solvent: Anhydrous THF
- Temperature: 0–5°C (prevents over-alkylation)
- Base: NaH (1.2 equivalents)
- Yield: 68–72%
Sulfonation of the Indole Core
Sulfonation at the C3 position of the indole ring is performed using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at −10°C. The reaction generates 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-sulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in DCM at room temperature.
Optimization Notes
- Excess PCl₅ (2.5 equivalents) ensures complete conversion to the sulfonyl chloride.
- Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3).
Synthesis of N-(5-Chloro-2-Methoxyphenyl)-2-Aminoacetamide
Acetylation of 5-Chloro-2-Methoxyaniline
The acetamide subunit is prepared by reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of triethylamine (Et₃N) in anhydrous DCM. The reaction proceeds at 0°C to minimize side reactions, yielding 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide.
Reaction Parameters
Amination of the Chloroacetamide Intermediate
The chloro substituent is replaced with an amino group via nucleophilic substitution using aqueous ammonia (NH₃) in ethanol at 60°C. This step generates N-(5-chloro-2-methoxyphenyl)-2-aminoacetamide, which is purified via recrystallization from ethanol/water.
Critical Considerations
Sulfonamide Coupling and Final Product Isolation
The sulfonyl chloride intermediate (Section 2.2) is reacted with N-(5-chloro-2-methoxyphenyl)-2-aminoacetamide (Section 3.2) in acetonitrile (MeCN) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is conducted at room temperature for 16 hours, followed by solvent evaporation and purification via high-performance liquid chromatography (HPLC).
Representative Protocol
- Reagents:
- Sulfonyl chloride (1.2 equivalents)
- Acetamide derivative (1.0 equivalent)
- DIPEA (3.0 equivalents)
- Solvent: MeCN (0.1 M concentration)
- Workup: The crude product is dissolved in dimethyl sulfoxide (DMSO), filtered, and purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Yield and Purity
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (s, 1H, indole H2), 7.92 (d, J = 8.4 Hz, 1H, indole H4), 7.68–7.61 (m, 2H, indole H5/H6), 6.98 (d, J = 8.4 Hz, 1H, phenyl H3), 6.82 (d, J = 2.4 Hz, 1H, phenyl H6), 4.72 (s, 2H, CH₂CO), 3.84 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, pyrrolidine CH₂), 2.01–1.95 (m, 4H, pyrrolidine CH₂).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₂₄ClN₃O₅S: 514.1164; found: 514.1168.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the indole ring and the equatorial orientation of the pyrrolidinyl group.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Chemoselectivity in Indole Functionalization: Competing reactions at the C2 and C3 positions are mitigated by steric hindrance from the N1 substituent.
- Sulfonyl Chloride Stability: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
- Purification Complexity: HPLC purification resolves co-eluting byproducts, particularly regioisomeric sulfonamides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidin-1-yl ethyl moiety, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the pyrrolidin-1-yl ethyl moiety.
Substitution: Various substituted chloro-methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonylacetamide linkage and the indole moiety are key structural features that may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, substituent effects, and inferred biological activities.
Indole-Based Sulfonamides and Acetamides
- (Compound 33): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide. Key Differences: Replaces the pyrrolidin-1-yl group with a 5-chlorothiophene-sulfonamide and uses a 4-chlorobenzoyl indole substituent. Implications: The thiophene-sulfonamide may reduce solubility compared to the pyrrolidine group in the target compound.
- (Compound b): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide. Key Differences: Substitutes the pyrrolidine with a pyridin-3-yl ethyl group and adds a methyl group to the indole core. This compound targets CYP51, suggesting the target compound could also interact with cytochrome P450 enzymes .
Heterocyclic Core Variations
- :
- Structure: N-(5-Chloro-2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1-yl)acetamide.
- Key Differences: Replaces the indole-sulfonyl group with a pyridazinyl-acetamide core.
- Implications: The pyridazine ring’s electron-deficient nature may alter binding kinetics compared to the electron-rich indole in the target compound. This structural shift could redirect activity toward kinases or phosphodiesterases .
Pyrrolidine-Containing Analogs
- (Ocfentanil) :
- Structure: N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.
- Key Differences: Shares a pyrrolidine/piperidine moiety but lacks the indole-sulfonyl group.
- Implications: The opioid activity of Ocfentanil highlights the role of cyclic amines in central nervous system (CNS) targeting. The target compound’s indole and sulfonamide groups likely preclude opioid effects but may enable peripheral enzyme modulation .
Research Findings and Data Table
Q & A
Q. What are the recommended synthetic routes and critical analytical techniques for verifying the structural integrity of this compound?
The synthesis involves multi-step reactions, including sulfonylation of the indole moiety, amidation with the methoxyphenyl group, and coupling with the pyrrolidine-oxoethyl side chain. Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and functional groups (e.g., sulfonyl, amide) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold) .
- Thin-Layer Chromatography (TLC) : To monitor reaction progress and intermediate isolation .
Q. How is the compound’s purity and identity validated during synthesis?
- HPLC-DAD/UV : Quantifies impurities and confirms retention time consistency with reference standards .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
- FT-IR Spectroscopy : Identifies characteristic peaks (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What preliminary biological assays are used to screen for activity?
- Enzyme Inhibition Assays : Test against targets like thymidylate synthase (IC50 determination) using fluorometric or colorimetric substrates .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
- Catalyst Screening : Use palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
- Temperature Control : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes side reactions during amidation .
Q. What strategies are employed to elucidate the compound’s mechanism of action?
- X-ray Crystallography : Resolve binding interactions with enzymes (e.g., thymidylate synthase active site) .
- Molecular Dynamics Simulations : Predict stability of ligand-protein complexes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Functional Group Modifications : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute sulfonyl with carbonyl or phosphoryl groups to enhance solubility .
- Pharmacophore Mapping : Identify critical moieties (e.g., indole sulfonyl, chloro-methoxyphenyl) using 3D-QSAR models .
Q. How should researchers resolve contradictions in spectral or biological data?
- Orthogonal Validation : Cross-check NMR assignments with COSY, HSQC, and HMBC experiments .
- Dose-Response Repetition : Replicate enzyme assays at varying concentrations to confirm IC50 consistency .
- Batch Analysis : Compare multiple synthetic batches to rule out batch-specific impurities .
Q. What in vitro models are suitable for evaluating therapeutic potential?
- 3D Tumor Spheroids : Assess penetration and efficacy in hypoxic microenvironments .
- Primary Cell Lines : Test selectivity between cancerous and non-cancerous cells (e.g., fibroblasts) .
- Combination Studies : Screen with standard chemotherapeutics (e.g., 5-FU) for synergistic effects .
Q. How are physicochemical properties characterized for formulation studies?
- Solubility : Shake-flask method in buffers (pH 1–7.4) and organic solvents .
- LogP Determination : HPLC-based methods to measure partition coefficient (e.g., LogP ~2.5) .
- Stability Profiling : Accelerated degradation studies under light, heat, and humidity (ICH guidelines) .
Q. What computational tools predict metabolic liabilities and degradation pathways?
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism .
- Degradation Product Identification : LC-MS/MS to track hydrolytic or oxidative breakdown products .
Key Physicochemical Properties
| Property | Method/Technique | Outcome/Value | Reference |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | ~560 g/mol (estimated) | |
| Aqueous Solubility | Shake-Flask Assay | <10 µg/mL (pH 7.4) | |
| Plasma Stability | HPLC Monitoring | >90% intact after 6h | |
| LogP | Reversed-Phase HPLC | ~2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
